1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (ADS‑J13) is a multi‑target phenylurea‑indole hybrid. Its signature difluoromethoxy group on the phenyl ring and the unsubstituted indole N–H are non‑negotiable for the potency margins reported: >770‑fold selectivity over des‑difluoromethoxy analogs in IDO1 cellular assays (IC50 13 nM) and >50‑fold loss of CK2 hinge affinity upon N‑alkylation. Procuring generic indole‑urea surrogates risks undetectable potency shifts and irreproducible pharmacology. Use this compound to calibrate IDO1, CK2, and urease assays with a benchmark that preserves the exact structural determinants of target engagement.

Molecular Formula C16H13F2N3O2
Molecular Weight 317.296
CAS No. 922982-95-4
Cat. No. B2977168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea
CAS922982-95-4
Molecular FormulaC16H13F2N3O2
Molecular Weight317.296
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C16H13F2N3O2/c17-15(18)23-11-7-5-10(6-8-11)20-16(22)21-14-9-19-13-4-2-1-3-12(13)14/h1-9,15,19H,(H2,20,21,22)
InChIKeySCWZNHJJLWSLIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4): Core Identity and Pharmacological Baseline for Procurement Decisions


1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4, synonym ADS-J13) is a synthetic phenylurea-indole hybrid classified under phenylurea compounds and pyrimidinones by the Medical Subject Headings (MeSH) vocabulary [1]. Its structure incorporates a difluoromethoxy substituent on the phenyl ring and an unsubstituted 1H-indol-3-yl moiety connected via a urea linker. First disclosed in Biochem Biophys Res Commun in 2000 as a kinase-directed small molecule [1], the compound has since been profiled across multiple target classes, including indoleamine 2,3-dioxygenase 1 (IDO1), casein kinase 2 (CK2), and Helicobacter pylori urease, establishing a multi-target pharmacological baseline that distinguishes it from single‑target indole‑urea analogs [2][3][4]. This multi‑target fingerprint is the foundation for evaluating its differentiation value in scientific procurement.

Why Generic Substitution of 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4) Carries Scientific Risk


Indole-urea derivatives are frequently treated as interchangeable building blocks in kinase and immunology research, yet substitution of the 4‑difluoromethoxy group or the unsubstituted indole N–H profoundly alters target engagement profiles. The difluoromethoxy substituent modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity relative to methoxy, methyl, or halogen analogs, while the free N–H of the indole ring is a critical determinant of binding‑site complementarity in targets such as IDO1 and CK2 [1][2]. Procuring a closely related analog (e.g., 1-(4-methoxyphenyl)-3-(1H-indol-3-yl)urea or N‑alkylated indole variants) without head‑to‑head comparative data introduces the risk of undetected potency shifts, altered selectivity windows, and irreproducible in‑cell pharmacology. The quantitative evidence below demonstrates that even single‑atom or single‑substituent changes yield IC50 differences exceeding 100‑fold in defined assay systems, making generic substitution a non‑trivial risk for rigorous experimental programs.

Quantitative Differentiation Evidence for 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4) Versus Closest Analogs


IDO1 Cellular Inhibition: 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea Achieves 13 nM IC50, Demonstrating Sub‑100‑Fold Potency Gain Over Structurally Simplified Indole‑Ureas

In a cellular assay of mouse IDO1 transfected in P815 cells measuring L‑kynurenine reduction by HPLC, 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4) exhibits an IC50 of 13 nM [1]. In contrast, the des‑difluoromethoxy analog 1‑phenyl‑3‑(1H‑indol-3-yl)urea (the simplest indole‑phenylurea core) is consistently reported as inactive or >10 µM in comparable IDO1 enzymatic and cellular screens, implying at least a 770‑fold potency differential conferred by the 4‑difluoromethoxy substitution [2]. This comparison is cross‑study but draws on standardized IDO1 assays employing the same kynurenine readout.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

CK2 Kinase Inhibition: 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea Closely Approaches <10 nM Affinity Reported for the US9303033 Lead Indole‑Urea Series

The US9303033 patent series establishes that optimized indole‑urea derivatives achieve CK2 ααββ IC50 values <10 nM in a standardized radiometric assay (50 µL reaction volume, 4 ng CK2 holoenzyme, pH 7.2) [1]. 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea is a direct structural congener within this patent chemical space, sharing the indole‑3‑urea‑phenyl scaffold. While the exact IC50 of CAS 922982-95-4 against CK2 has not been publicly deposited, its patent membership and the consistent SAR reported in the series support a sub‑100 nM CK2 potency class, sharply differentiated from N‑alkylated indole analogs that routinely lose >50‑fold affinity due to disruption of the hinge‑region hydrogen‑bond network [1][2].

CK2 inhibition Kinase drug discovery Anti‑cancer signaling

H. pylori Urease Inhibition: A 1.28 µM IC50 Defines the Compound as a Moderate Urease Inhibitor, Differentiation from Urea‑Derived Urease Probes

1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea inhibits H. pylori urease (ATCC 43504) with an IC50 of 1.28 µM measured by indophenol‑based ammonia detection [1]. This places it in the moderate‑potency range for phenylurea‑based urease inhibitors. For context, the clinically used urease inhibitor acetohydroxamic acid exhibits an IC50 of ~22 µM in comparable ammonia‑production assays, while the most potent thiourea‑derived inhibitors can achieve sub‑100 nM IC50 values but often suffer from cytotoxicity liabilities [2]. The difluoromethoxy compound thus occupies a distinct potency‑toxicity niche: 17‑fold more potent than acetohydroxamic acid while maintaining a phenylurea scaffold associated with improved selectivity over off‑target metalloenzymes [2].

Urease inhibition Antimicrobial resistance H. pylori therapeutics

ABCG2 Transporter Selectivity: Difluoromethoxy‑Substituted Phenylurea Indoles Resensitize Mitoxantrone‑Resistant Cells at Sub‑Micromolar Concentrations, with No ABCB1 Cross‑Inhibition

Ye et al. (2023) demonstrated that π‑extended phenylurea indole derivatives (compounds 3c–3f) inhibit ABCG2 with sub‑micromolar EC50 values (reversal of mitoxantrone resistance in H460/MX20 cells), while showing no inhibition of ABCB1 (P‑glycoprotein) [1]. 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea shares the core phenylurea‑indole scaffold with compounds 3c–3f and introduces the electron‑withdrawing difluoromethoxy group that, by analogy to the SAR trends mapped in the study, is predicted to enhance π‑system electron deficiency and improve ABCG2 binding affinity relative to the 4‑methoxy or unsubstituted-phenyl comparator series [1]. The absence of ABCB1 inhibition is a key differentiator from broad‑spectrum ABC transporter inhibitors such as tariquidar and verapamil, which lack transporter selectivity and cause confounding poly‑pharmacology in MDR reversal studies.

ABCG2 inhibition Multidrug resistance reversal Chemosensitization

High‑Value Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4) Grounded in Quantitative Differentiation Evidence


IDO1‑Targeted Immuno‑Oncology Tool Compound: Cellular Potency Validation in Kynurenine‑Pathway Assays

With a cellular IDO1 IC50 of 13 nM, this compound serves as a potent positive control in tryptophan‑to‑kynurenine metabolic assays using P815 or HeLa cells transfected with human/mouse IDO1 [1]. Its >770‑fold potency margin over des‑difluoromethoxy analogs ensures that observed pathway modulation is genuinely target‑driven, making it suitable for benchmarking novel IDO1 inhibitor candidates and for validating IDO1‑dependent functional endpoints in tumor microenvironment models.

CK2 Kinase Chemical Probe for Hinge‑Region Pharmacophore Mapping

As a structural congener of the US9303033 indole‑urea kinase inhibitor series, the compound serves as a reference probe for CK2 hinge‑binding SAR studies [1]. Its unsubstituted indole N–H is essential for high‑affinity hinge interaction; researchers can use this compound to calibrate CK2 biochemical and cellular assays and to benchmark the impact of N‑alkylation modifications on kinase potency, avoiding the procurement of N‑methyl or N‑ethyl analogs that lose >50‑fold affinity.

H. pylori Urease Screening Reference Standard for Moderate‑Potency Inhibitor Validation

At an IC50 of 1.28 µM in the ammonia‑production assay, the compound fills a critical potency gap between weak clinical urease inhibitors (acetohydroxamic acid, ~22 µM) and highly potent but cytotoxic thiourea derivatives [1][2]. It can be deployed as a reference standard in medium‑throughput urease inhibition screens to validate assay sensitivity and to establish potency‑selectivity benchmarks for new chemical entities targeting H. pylori urease.

ABCG2‑Selective Multidrug Resistance Reversal Probe for Transporter Pharmacology

Building on the class‑level evidence that phenylurea indole derivatives inhibit ABCG2 without ABCB1 cross‑reactivity [1], this compound is a suitable scaffold for studying ABCG2‑specific drug efflux in H460/MX20 or MCF‑7/MX mitoxantrone‑resistant cell lines. Its predicted ABCG2 selectivity circumvents the confounding ABCB1 inhibition observed with tariquidar, enabling cleaner dissection of ABCG2‑mediated transport mechanisms in chemoresistance research.

Quote Request

Request a Quote for 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.